3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide hydrochloride
Description
3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide hydrochloride is a synthetic small molecule characterized by a hybrid structure combining an imidazo[2,1-b]thiazole core, a piperazine-methyl substituent, and a 3,4,5-trimethoxybenzamide group.
Properties
Molecular Formula |
C26H30ClN5O4S |
|---|---|
Molecular Weight |
544.1 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]benzamide;hydrochloride |
InChI |
InChI=1S/C26H29N5O4S.ClH/c1-33-22-12-17(13-23(34-2)24(22)35-3)25(32)28-20-7-5-4-6-19(20)21-15-31-18(16-36-26(31)29-21)14-30-10-8-27-9-11-30;/h4-7,12-13,15-16,27H,8-11,14H2,1-3H3,(H,28,32);1H |
InChI Key |
DXWPPMYCFMXSSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C3=CN4C(=CSC4=N3)CN5CCNCC5.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide hydrochloride typically involves multiple steps. One common route includes the following steps:
Formation of the Imidazo[2,1-b]thiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[2,1-b]thiazole ring.
Attachment of the Piperazine Ring: The piperazine moiety is introduced through nucleophilic substitution reactions, often using piperazine or its derivatives.
Coupling with the Benzamide Core: The final step involves coupling the imidazo[2,1-b]thiazole-piperazine intermediate with a benzamide derivative, typically under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imidazo[2,1-b]thiazole ring can be reduced under specific conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the imidazo[2,1-b]thiazole ring can produce partially or fully reduced derivatives.
Scientific Research Applications
3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl)-N,N-diethylbenzamide (Compound S9)
- Structure : Features an imidazo[1,2-a]pyridine core substituted with a 4-chlorophenyl group and a diethylbenzamide side chain.
- Key Differences : The chlorophenyl group may enhance hydrophobic interactions, while the diethylamide moiety reduces polarity compared to the target’s trimethoxybenzamide.
LOX Inhibitors: Imidazo[2,1-b]thiazole and Pyrazole Derivatives
- Compound i : 3-(4-Methoxyphenyl)-N-(2,4,4-trimethylpentane-2-yl)-6-phenylimidazo[2,1-b]thiazol-5-amine (IC₅₀ = 11.5 ± 0.78 μM against LOX).
- Compound ii: 4-{3-Amino-4-[(4-methylphenyl)hydrazono]-5-imino-4,5-dihydropyrazol-1-yl}-benzenesulfonamide (IC₅₀ = 1.92 ± 0.01 μM). Key Contrast: The pyrazole core and sulfonamide group differ significantly from the target’s imidazo[2,1-b]thiazole and benzamide, suggesting divergent binding modes .
ND-12025: Imidazo[2,1-b]thiazole Carboxamide
- Structure: 2,6-Dimethyl-N-((6-(3-(trifluoromethyl)phenoxy)pyridine-3-yl)methyl)imidazo[2,1-b]thiazole-5-carboxamide.
- Synthesis: Shares a carboxamide linkage with the target compound but incorporates a trifluoromethylphenoxy-pyridine group, which may improve metabolic stability and target affinity .
Structural and Functional Analysis Table
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide hydrochloride?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Step 1 : Formation of the imidazo[2,1-b]thiazole core via cyclization of substituted thioamides under acidic conditions (e.g., concentrated H2SO4 at 293–298 K for 24 hours) .
- Step 2 : Piperazine functionalization via nucleophilic substitution or reductive amination.
- Step 3 : Coupling of the benzamide moiety using carbodiimide-mediated amide bond formation.
- Purification : Column chromatography (silica gel, chloroform:acetone 3:1) and recrystallization (ethanol or acetic acid) .
- Characterization :
Q. How can researchers validate the purity and structural identity of this compound?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Elemental Analysis : Compare calculated vs. observed C, H, N, S percentages (e.g., C: 37.57% calc. vs. 37.54% obs.) .
- X-ray Diffraction : Resolve co-crystal structures to confirm stereochemistry (if single crystals are obtainable) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways .
- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (solvent, temperature, catalyst).
- Design of Experiments (DoE) : Apply factorial design to minimize trial runs (e.g., 2<sup>k</sup> designs for screening variables like reaction time, stoichiometry) .
- Case Study : ICReDD’s approach reduced reaction development time by 50% via computational-experimental feedback loops .
Q. How should researchers address contradictory data in reaction yields or spectroscopic results?
- Methodological Answer :
- Multi-Technique Validation : Cross-check NMR, IR, and MS data to resolve ambiguities (e.g., overlapping peaks in <sup>1</sup>H NMR).
- Replicate Experiments : Conduct triplicate runs to assess reproducibility.
- Peer Consultation : Collaborate with crystallography or computational labs to reinterpret spectral data .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy, piperazine → morpholine) and compare bioactivity .
- Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinase enzymes .
- In Vitro Assays : Test analogs against cell lines (e.g., IC50 values for anticancer activity) .
Q. How can researchers improve the compound’s solubility and stability for in vivo studies?
- Methodological Answer :
- Salt Formation : Explore alternative counterions (e.g., mesylate instead of hydrochloride) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
- Formulation Studies : Use surfactants (e.g., Tween-80) or cyclodextrins for aqueous solubility .
Methodological Challenges & Solutions
Q. What experimental controls are critical for mechanistic studies of this compound?
- Answer :
- Negative Controls : Use inert analogs (e.g., lacking the piperazine group) to isolate pharmacological effects .
- Kinetic Profiling : Monitor reaction intermediates via TLC or in situ IR to validate proposed mechanisms .
Q. How can researchers ensure compliance with safety protocols during synthesis?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
